molecular formula C13H16ClNO3 B1427287 2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid CAS No. 1294496-58-4

2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid

Cat. No. B1427287
M. Wt: 269.72 g/mol
InChI Key: XYNJWVZKEHCRHZ-UHFFFAOYSA-N
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Description

“2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid” is a chemical compound with the molecular formula C13H16ClNO3 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid” is represented by the molecular formula C13H16ClNO3 . The InChI representation of the molecule is InChI=1S/C13H16ClNO3/c1-13(2,3)12(18)15-7-8-4-5-10(14)9(6-8)11(16)17/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) . The Canonical SMILES representation is CC(C)(C)C(=O)NCC1=CC(=C(C=C1)Cl)C(=O)O .


Physical And Chemical Properties Analysis

The molecular weight of “2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid” is 269.72 g/mol . It has a computed XLogP3-AA value of 2.6, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are both 269.0818711 g/mol . The topological polar surface area is 66.4 Ų .

Scientific Research Applications

Receptor Binding and Hypoglycemic Activity

[(acylamino)ethyl]benzoic acids, including compounds similar to 2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid, are known for their hypoglycemic activity. This is attributed to their ability to bind at insulin-releasing receptor sites of pancreatic beta cells. Studies indicate that the presence of a carboxyl group attached to the aromatic ring is crucial for high hypoglycemic activity, as it binds at the same receptor site as certain groups in sulfonylurea drugs (Brown & Foubister, 1984).

Industrial Processing and Synthesis

5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, is synthesized using dimethyl terephthalate as the starting material. The synthesis involves multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, demonstrating the compound's role in the large-scale industrial process of drug manufacturing (Zhang et al., 2022).

Plant Growth Regulation

Chloro- and methyl-substituted phenoxyacetic and benzoic acids, including derivatives similar to 2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid, have been studied for their role in plant growth regulation. The position of substituents in the aromatic ring has been found to significantly affect the physiological activity, with certain positions conferring high activity (Pybus et al., 1959).

Directed Lithiation in Organic Synthesis

The compound plays a role in directed lithiation, an important reaction in organic synthesis. This process is used to synthesize ortho-substituted products, demonstrating the compound's versatility in synthetic chemistry (Bennetau et al., 1995).

properties

IUPAC Name

2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-13(2,3)12(18)15-7-8-4-5-10(14)9(6-8)11(16)17/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNJWVZKEHCRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC(=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid

Synthesis routes and methods I

Procedure details

Add methyl 2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]benzoate (1.05 kg, 3.7 mol), 1,4-dioxane (5.25 L) and water (3.15 L) together and then add lithium hydroxide (407.8 g, 9.6 mol). Stir the resulting suspension at room temperature for one hour. Acidify the mixture to pH 1 with 5 N aqueous HCl in a dropwise fashion at a rate such that the internal temperature does not exceed 30° C. Concentrate the solution to remove approximately 6 L of solvent, and cool the resulting suspension to 10° C. Filter, wash the resulting solid material with water (8 L), and allow to dry on the sinter for 3 h. Collect the solid, and dry the material in a vacuum oven at 40° C. for 48 h to give the title compound as a free-flowing white solid (775 g, 77.7%). MS (m/z) (35Cl/37Cl) 270/272 (M+1).
Quantity
1.05 kg
Type
reactant
Reaction Step One
Quantity
5.25 L
Type
reactant
Reaction Step One
Name
Quantity
3.15 L
Type
solvent
Reaction Step One
Quantity
407.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
77.7%

Synthesis routes and methods II

Procedure details

The title compound was prepared following the procedure described in step-3 of Intermediate-2 using methyl 2-chloro-5-(pivalamidomethyl)benzoate (2.00 g, 7.05 mmol) in THF:MeOH:H2O (3:2:1; 6 mL) and NaOH (564 mg, 14.1 mmol) to afford 1.8 g of the title product. 1H NMR (300 MHz, DMSO d6): 12.3 (br s, 1H), 8.14 (br t, 1H), 7.61 (s, 1H), 7.47-7.44 (d, J=8.1 Hz, 1H), 7.34-7.32 (d, J=7.8 Hz, 1H), 4.22 (d, J=6.0 Hz, 2H), 1.18 (s, 9H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
564 mg
Type
reactant
Reaction Step Two
Name
THF MeOH H2O
Quantity
6 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 5-(aminomethyl)-2-methylbenzoic acid hydrochloride (3.2 g, 14 mmol), BSTFA (2.26 mL, 14 mmol) and 50 mL THF was heated to reflux for 1 h and cooled to 0° C. 10 mL of TEA were added, followed by 1.77 mL (14 mmol) Piv-Cl in 50 mL THF. The mixture was stirred overnight at rt, concentrated i.vac., diluted with water and acidified with 22 mL glacial acetic acid. After 30 min it was extracted 3× with DCM, the organic phase was dried with Na2SO4, concentrated i.vac and purified via MPLC. Yield: 2.57 g (66%). MS [M+H]+=270 (Cl-isotope pattern); HPLC: Rt=4.09 min (Method MC-2).
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
2.26 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1.77 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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